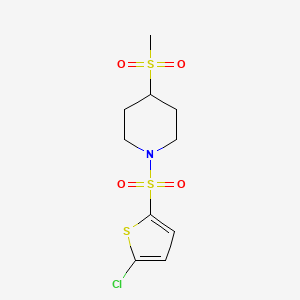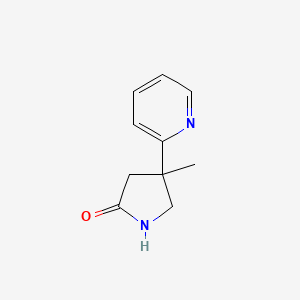
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one” is a compound with the CAS Number: 1461715-03-6 . It has a molecular weight of 176.22 . The IUPAC name for this compound is 4-methyl-4-(2-pyridinyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “this compound”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule consists of a pyrrolidinyl group attached to the 4-position of pyridine . The structure of the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” and its derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .科学的研究の応用
Cognitive Disorders and Neurological Applications
4-Methyl-4-(pyridin-2-yl)pyrrolidin-2-one derivatives, such as PF-04447943, have been explored for their potential in treating cognitive disorders. Specifically, PF-04447943 is a novel PDE9A inhibitor that has shown promise in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models, and stabilizing synapses in amyloid precursor protein (APP) transgenic mouse models. Clinical trials have reported it to be well-tolerated in humans and effective in elevating cGMP in cerebral spinal fluid, marking its significance as a pharmacological tool for testing clinical hypotheses in conditions associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Structural and Spectral Analysis
The structural and spectral characteristics of derivatives related to this compound have been a subject of research. N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, thioanalogues of the compound, were synthesized and their structures were confirmed through various spectroscopic techniques. The study found that pyridine rings in these compounds adopt specific orientations and observed interactions like electron delocalization within the thiolactam group and stacking interactions between pyridine rings, contributing to our understanding of the molecule's physicochemical properties (Wojciechowska-Nowak et al., 2011).
Optoelectronic and Electrooptic Film Fabrication
The compound's derivatives have been utilized in the synthesis of dibranched, heterocyclic "push-pull" chromophores, which are significant in optoelectronics. These derivatives have been used in chemisorptive reactions with iodobenzyl-functionalized surfaces to create monolayer films, demonstrating the compound's versatility in thin-film microstructure and nonlinear optical response applications. This research underscores the importance of molecular architecture and film growth methods on the film's microstructure and optical/electrooptic response, highlighting the compound's role in advanced material science (Facchetti et al., 2006).
Cancer Research and Synthesis of Novel Compounds
The compound's derivatives have been involved in the synthesis of novel compounds with potential anticancer activity. An efficient microwave-assisted one-pot procedure was proposed for synthesizing new 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These compounds were evaluated against 60 different human cancer cell lines, and some showed potent anticancer activity, indicating the potential role of the compound's derivatives in drug discovery and cancer treatment (Hadiyal et al., 2020).
Safety and Hazards
将来の方向性
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as 4-methyl-4-(pyridin-2-yl)pyrrolidin-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Action Environment
It’s known that the selectivity of similar compounds can be easily tuned by using a specific oxidant and additive .
特性
IUPAC Name |
4-methyl-4-pyridin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(6-9(13)12-7-10)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXVAQYBCJVAAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

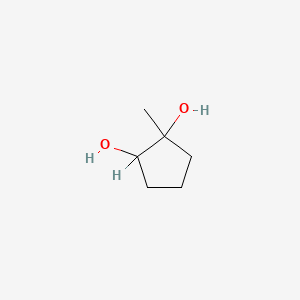
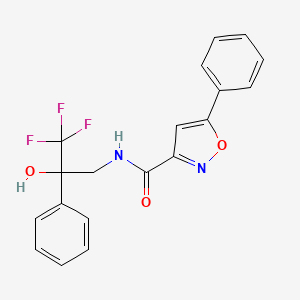

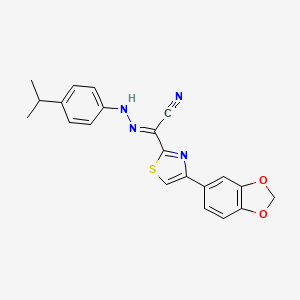
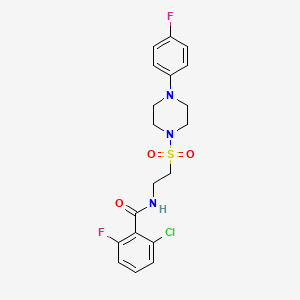

![N-(2-phenoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2410389.png)
![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
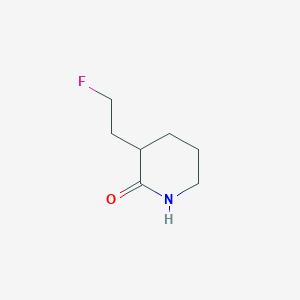
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
![Tert-butyl N-[2-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]carbamate](/img/structure/B2410393.png)
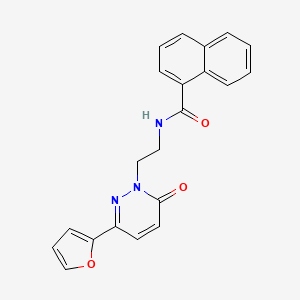
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
